molecular formula C8H10FN B2523933 3-(1-Fluoroethyl)aniline CAS No. 1545252-70-7

3-(1-Fluoroethyl)aniline

Cat. No.: B2523933
CAS No.: 1545252-70-7
M. Wt: 139.173
InChI Key: FUBGXQYHDAAZOT-UHFFFAOYSA-N
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Description

3-(1-Fluoroethyl)aniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a 1-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoroethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-nitroaniline with 1-fluoroethane under basic conditions, followed by reduction of the nitro group to an amine. Another method includes the direct fluorination of 3-ethyl aniline using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Fluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding ethylamine derivative.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(1-fluoroethyl)nitrobenzene.

    Reduction: Formation of 3-ethyl aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

3-(1-Fluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Ethylaniline: Lacks the fluorine atom, resulting in different chemical properties.

    3-Fluoroaniline: Lacks the ethyl group, affecting its reactivity and applications.

    3-(1-Chloroethyl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness: 3-(1-Fluoroethyl)aniline is unique due to the presence of both the fluoro and ethyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

3-(1-fluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBGXQYHDAAZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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